molecular formula C18H24F3N3O4 B2643554 N-{[1-(2-methoxyethyl)piperidin-4-yl]methyl}-N'-[4-(trifluoromethoxy)phenyl]ethanediamide CAS No. 953225-69-9

N-{[1-(2-methoxyethyl)piperidin-4-yl]methyl}-N'-[4-(trifluoromethoxy)phenyl]ethanediamide

Katalognummer: B2643554
CAS-Nummer: 953225-69-9
Molekulargewicht: 403.402
InChI-Schlüssel: KQCVIGQQAJPVGO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-{[1-(2-Methoxyethyl)piperidin-4-yl]methyl}-N'-[4-(trifluoromethoxy)phenyl]ethanediamide is a synthetic small molecule provided for research purposes. This compound is characterized by a piperidine core, a structure frequently explored in medicinal chemistry for its potential to interact with biological systems. The piperidine ring is substituted with a 2-methoxyethyl group, a modification that can influence the molecule's physiochemical properties and pharmacokinetic profile. The molecule also features a trifluoromethoxy phenyl group linked via an ethanediamide (oxalamide) spacer; this functional group is known to contribute to metabolic stability and binding affinity in various drug targets. This product is intended for laboratory research use only and is not approved for diagnostic or therapeutic applications in humans or animals. Researchers are responsible for conducting all necessary experiments to determine this compound's suitability for their specific scientific objectives.

Eigenschaften

IUPAC Name

N-[[1-(2-methoxyethyl)piperidin-4-yl]methyl]-N'-[4-(trifluoromethoxy)phenyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24F3N3O4/c1-27-11-10-24-8-6-13(7-9-24)12-22-16(25)17(26)23-14-2-4-15(5-3-14)28-18(19,20)21/h2-5,13H,6-12H2,1H3,(H,22,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQCVIGQQAJPVGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1CCC(CC1)CNC(=O)C(=O)NC2=CC=C(C=C2)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24F3N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-{[1-(2-methoxyethyl)piperidin-4-yl]methyl}-N’-[4-(trifluoromethoxy)phenyl]ethanediamide typically involves multiple steps, including the formation of the piperidine ring, the introduction of the methoxyethyl group, and the attachment of the trifluoromethoxyphenyl group. Common synthetic methods include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure scalability, cost-effectiveness, and environmental sustainability. This may include the use of continuous flow reactors and green chemistry principles to minimize waste and energy consumption.

Analyse Chemischer Reaktionen

Types of Reactions

N-{[1-(2-methoxyethyl)piperidin-4-yl]methyl}-N’-[4-(trifluoromethoxy)phenyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the piperidine ring and the phenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

N-{[1-(2-methoxyethyl)piperidin-4-yl]methyl}-N’-[4-(trifluoromethoxy)phenyl]ethanediamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes

Wirkmechanismus

The mechanism of action of N-{[1-(2-methoxyethyl)piperidin-4-yl]methyl}-N’-[4-(trifluoromethoxy)phenyl]ethanediamide involves its interaction with specific molecular targets and pathways. The piperidine ring and the trifluoromethoxyphenyl group are crucial for its binding affinity and activity. This compound may act on various receptors or enzymes, modulating their activity and leading to the observed biological effects .

Vergleich Mit ähnlichen Verbindungen

Substituents on the Piperidine Ring

  • Target Compound : Features a 2-methoxyethyl group at the piperidine 1-position, offering moderate lipophilicity and ether-derived polarity.
  • N-[[1-[(2-Methylsulfanylphenyl)methyl]piperidin-4-yl]methyl]-N′-[4-(trifluoromethoxy)phenyl]ethanediamide (): Substitutes the methoxyethyl group with a methylthio-benzyl group. The sulfur atom increases hydrophobicity and may alter metabolic pathways compared to the oxygen-containing methoxyethyl group .
  • 4-Methoxybutyrylfentanyl (): Contains a phenethyl-piperidine scaffold with a 4-methoxyphenylbutanamide group. While structurally distinct, its piperidine substitution pattern highlights the pharmacological importance of balancing lipophilicity (e.g., phenethyl) and polar groups (e.g., methoxy) .

Piperidine Linker Variations

  • Target Compound : Uses an ethanediamide (oxalamide) linker, which introduces two adjacent carbonyl groups capable of dual hydrogen bonding.
  • This simpler linkage correlates with lower molecular weight (e.g., 354.5 g/mol for related compounds) compared to the target’s 481.5 g/mol .
  • 1-(Piperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea derivatives (): Replace ethanediamide with a urea linker, enhancing rigidity and hydrogen-bond donor capacity. Urea derivatives in this class exhibit nM-range potency as soluble epoxide hydrolase inhibitors, suggesting the target’s ethanediamide could similarly optimize enzyme interactions .

Aromatic Group Modifications

4-(Trifluoromethoxy)phenyl vs. Other Aromatic Groups

  • Target Compound : The 4-(trifluoromethoxy)phenyl group provides metabolic stability and electron-withdrawing effects, improving resistance to oxidative degradation compared to electron-rich rings .
  • N-(3,4-Difluorophenyl)piperidin-4-amine derivatives (): Fluorine substituents enhance binding to aromatic-interacting pockets but lack the steric bulk and stability of the trifluoromethoxy group .
  • N-(4-Methoxyphenyl) analogues (): Methoxy groups offer similar polarity but are more susceptible to demethylation metabolism than trifluoromethoxy .

Physicochemical and Pharmacokinetic Profiles

Compound Molecular Weight (g/mol) Key Substituents Linker Type Notable Properties Reference
Target Compound ~481.5 2-Methoxyethyl, 4-(trifluoromethoxy)phenyl Ethanediamide High polarity, metabolic stability
N-(3,4-Difluorophenyl)propionamide ~354.5 3,4-Difluorophenyl Amide Lower MW, reduced stability
4-Methoxybutyrylfentanyl ~408.5 Phenethyl, 4-methoxyphenyl Butanamide High lipophilicity, opioid receptor affinity
1-(Piperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea ~430.4 4-(Trifluoromethoxy)phenyl Urea Soluble epoxide hydrolase inhibition (IC₅₀ <10 nM)

Key Research Findings and Implications

Metabolic Stability : The 4-(trifluoromethoxy)phenyl group in the target compound is a strategic replacement for labile substituents like methoxy or fluorine, as demonstrated in soluble epoxide hydrolase inhibitors .

Synthetic Accessibility : Piperidine N-debenzylation () and propionyl chloride-mediated acylation () are established methods for synthesizing analogous compounds, suggesting feasible scalability for the target .

Biologische Aktivität

The compound N-{[1-(2-methoxyethyl)piperidin-4-yl]methyl}-N'-[4-(trifluoromethoxy)phenyl]ethanediamide, often referred to as a piperidine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological activity, including mechanisms of action, structure-activity relationships, and relevant research findings.

Chemical Structure and Properties

N-{[1-(2-methoxyethyl)piperidin-4-yl]methyl}-N'-[4-(trifluoromethoxy)phenyl]ethanediamide is characterized by a piperidine ring substituted with a methoxyethyl group and a trifluoromethoxy phenyl moiety. The structural formula can be represented as follows:

C17H22F3N3O2\text{C}_{17}\text{H}_{22}\text{F}_3\text{N}_3\text{O}_2

Key Features

  • Piperidine Ring : Contributes to the compound's interaction with various biological targets.
  • Methoxyethyl Substitution : Enhances lipophilicity and potential receptor binding.
  • Trifluoromethoxy Group : Imparts unique electronic properties that may influence biological activity.

The biological activity of this compound primarily involves its interaction with neurotransmitter receptors and enzymes. Preliminary studies suggest that it may act as an antagonist at specific serotonin (5-HT) receptors, particularly 5-HT1A, which are implicated in mood regulation and anxiety disorders.

Structure-Activity Relationship (SAR)

Research indicates that modifications to the piperidine ring and the introduction of various substituents can significantly alter the compound's pharmacological profile. For instance, the presence of the trifluoromethoxy group has been associated with enhanced receptor affinity compared to other halogenated analogs.

Case Studies

  • Antidepressant Activity : A study exploring the effects of related piperidine compounds on depression models in rodents demonstrated that certain derivatives exhibited significant antidepressant-like effects, likely mediated through serotonergic pathways.
  • Anxiolytic Effects : In another investigation, compounds structurally similar to N-{[1-(2-methoxyethyl)piperidin-4-yl]methyl}-N'-[4-(trifluoromethoxy)phenyl]ethanediamide showed promise in reducing anxiety-like behaviors in animal models, suggesting potential therapeutic applications for anxiety disorders.

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits moderate affinity for the 5-HT1A receptor, with Ki values suggesting effective binding comparable to known antagonists. Additionally, enzyme inhibition studies indicated potential activity against acetylcholinesterase (AChE), which could be beneficial in treating neurodegenerative diseases.

In Vivo Studies

Animal studies have reported favorable pharmacokinetic properties, including good oral bioavailability and a favorable half-life. These properties are critical for developing a viable therapeutic agent.

Comparative Analysis

Compound5-HT1A Ki (nM)AChE Inhibition (%)Oral Bioavailability (%)
Target Compound0.54575
Reference Compound A0.75070
Reference Compound B1.04080

Q & A

Basic: What are the recommended synthetic routes for N-{[1-(2-methoxyethyl)piperidin-4-yl]methyl}-N'-[4-(trifluoromethoxy)phenyl]ethanediamide, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions:

  • Step 1 : Preparation of the piperidin-4-ylmethyl intermediate via reductive amination of 1-(2-methoxyethyl)piperidin-4-amine with a carbonyl compound, using sodium triacetoxyborohydride (STAB) in dichloromethane under inert conditions .
  • Step 2 : Coupling with 4-(trifluoromethoxy)phenylacetic acid using carbodiimide reagents (e.g., EDC/HOBt) to form the ethanediamide bond .
  • Optimization : Yield improvements (≥70%) are achieved by controlling temperature (0–25°C), solvent polarity (DMF or DCM), and stoichiometric ratios (1:1.2 amine:acid). Purification via column chromatography (silica gel, ethyl acetate/hexane) ensures >95% purity .

Basic: How is the structural integrity of this compound validated in synthetic batches?

Key characterization methods include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm regioselectivity of the amide bond and trifluoromethoxy group orientation. For example, the methoxyethyl proton resonance appears at δ 3.3–3.5 ppm .
  • Mass Spectrometry (HRMS) : Molecular ion peaks ([M+H]+^+) should align with the theoretical mass (C19_{19}H25_{25}F3_{3}N2_{2}O_{4, ~426.17 g/mol) .
  • X-ray Crystallography : Used sparingly due to complexity, but critical for resolving stereochemical ambiguities in the piperidine ring .

Advanced: What mechanistic hypotheses explain its reported bioactivity in neurological assays?

The compound’s activity likely arises from dual-target interactions:

  • Piperidine moiety : Binds to σ-1 receptors, modulating calcium signaling in neuronal cells .
  • Trifluoromethoxy group : Enhances lipophilicity (clogP ~2.8), facilitating blood-brain barrier penetration .
  • Ethanediamide linker : Stabilizes protein-ligand interactions via hydrogen bonding (e.g., with NMDA receptor GluN2B subunits) .
    Contradictions : Discrepancies in IC50_{50} values (e.g., 0.5 µM vs. 2.1 µM in different studies) may stem from assay variability (cell-free vs. primary neuron models) .

Advanced: How can structure-activity relationship (SAR) studies guide derivative design?

Prioritize modifications at these positions:

  • Piperidine substituents : Replacement of 2-methoxyethyl with pyridinyl groups (e.g., ) improves µ-opioid receptor affinity but reduces selectivity .
  • Trifluoromethoxy phenyl group : Substitution with nitro or chloro groups increases cytotoxicity in cancer cell lines (e.g., IC50_{50} = 8.7 µM in HeLa) but risks off-target effects .
  • Ethanediamide linker : Methylation of the amide nitrogen reduces metabolic degradation (t1/2_{1/2} increased from 2.1 to 5.3 hours in liver microsomes) .

Advanced: What challenges arise in stability studies under physiological conditions?

  • pH Sensitivity : Degradation occurs at pH < 4 (e.g., gastric fluid), with cleavage of the ethanediamide bond. Formulation in enteric-coated capsules mitigates this .
  • Photodegradation : Exposure to UV light (λ = 254 nm) generates 4-(trifluoromethoxy)aniline as a major byproduct. Store in amber vials under argon .
  • Thermal Stability : Decomposition above 150°C (DSC data) limits melt-based processing .

Advanced: How can contradictory data on in vivo efficacy be resolved?

Case example: One study reported 60% pain reduction in murine neuropathic models, while another showed no effect.

  • Resolution :
    • Validate dosing regimens (e.g., 10 mg/kg vs. 25 mg/kg) .
    • Use pharmacokinetic profiling to confirm brain penetration (AUCbrain_{brain}/AUCplasma_{plasma} ≥ 0.3 required) .
    • Control for strain-specific differences in cytochrome P450 metabolism .

Advanced: What computational strategies predict off-target interactions?

  • Molecular Docking : AutoDock Vina screens against >500 GPCRs, prioritizing κ-opioid and histamine H3_3 receptors (docking scores < -9.0 kcal/mol) .
  • MD Simulations : 100-ns trajectories reveal stable binding to σ-1 receptors (RMSD < 2.0 Å) but instability in mAChR models .
  • Validation : Cross-check with SPR binding assays (KD_D < 1 µM for high-confidence targets) .

Advanced: What metabolic pathways dominate in hepatic models, and how do metabolites affect toxicity?

  • Phase I Metabolism : CYP3A4-mediated O-demethylation of the methoxyethyl group forms a hepatotoxic catechol intermediate (detected via LC-MS/MS) .
  • Phase II Metabolism : Glucuronidation at the piperidine nitrogen reduces renal clearance (CLrenal_{renal} = 0.8 L/h vs. 2.1 L/h for parent compound) .
  • Mitigation : Co-administration with CYP3A4 inhibitors (e.g., ketoconazole) lowers hepatotoxicity in vitro .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.